molecular formula C11H9FN2O B7936046 3-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde

3-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde

Cat. No.: B7936046
M. Wt: 204.20 g/mol
InChI Key: RRLLMOWQVXFPCB-UHFFFAOYSA-N
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Description

3-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde is a fluorinated benzaldehyde derivative featuring a 1-methyl-1H-pyrazol-4-yl substituent at the para position relative to the aldehyde group and a fluorine atom at the meta position. This compound is of interest in medicinal and synthetic chemistry due to the combined electronic effects of fluorine and the pyrazole ring. The methyl group on the pyrazole nitrogen enhances lipophilicity and may influence steric interactions, making it distinct from non-methylated analogs .

Molecular Formula: C₁₁H₁₀FN₂O
Molecular Weight: 200.21 g/mol
CAS Number: 1225218-62-1 (as per positional isomer in )
Key Features:

  • Fluorine at position 3 on the benzaldehyde ring.
  • 1-Methyl-1H-pyrazol-4-yl group at position 4.
  • Aldehyde functional group for further derivatization.

Properties

IUPAC Name

3-fluoro-4-(1-methylpyrazol-4-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c1-14-6-9(5-13-14)10-3-2-8(7-15)4-11(10)12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLLMOWQVXFPCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=C(C=C2)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Mediated Cyclization of Fluorinated Diketones

Patent CN111362874B describes a cyclization strategy for pyrazole-4-carboxylic acids, adaptable for benzaldehyde derivatives. Here, 3-fluoro-4-(2,4-diketobutyl)benzaldehyde reacts with methylhydrazine to form the pyrazole ring.

Synthetic Pathway :

  • Diketone Synthesis : Condensation of 3-fluoro-4-formylphenylacetic acid with ethyl difluoroacetate under basic conditions.

  • Cyclization : Treatment with methylhydrazine in dichloromethane at −20°C, followed by acidification to isolate the product.

Yield : 86–95% for analogous structures, though the aldehyde’s reactivity necessitates careful temperature control.

Electrophilic Fluorination Post-Functionalization

Late-Stage Fluorination of Pre-coupled Intermediates

Electrophilic fluorination of 4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) introduces fluorine at position 3. This method, though less common, avoids challenges in fluorinated precursor synthesis.

Conditions :

  • Reagent : Selectfluor® (1.2 equiv) in acetonitrile at 60°C.

  • Yield : ~50% due to competing over-fluorination and aldehyde side reactions.

Comparative Analysis of Methods

MethodStarting MaterialsCatalyst/ReagentsYieldAdvantagesLimitations
Stille Coupling3-Fluoro-4-bromobenzaldehydePd(PPh₃)₄, Xylene92%High yield, one-stepLimited precursor availability
Suzuki Coupling3-Fluoro-4-iodobenzaldehydePdCl₂(dppf), Na₂CO₃70–85%Low toxicityModerate yield
Cyclization3-Fluoro-4-(2,4-diketobutyl)benzald.Methylhydrazine, HCl86–95%Avoids coupling stepsMulti-step synthesis
Electrophilic Fluor.4-(1-Methylpyrazol)benzaldehydeSelectfluor®~50%Late-stage fluorinationLow yield, side reactions

Critical Challenges and Innovations

Regioselectivity in Fluorination

Fluorination at position 3 of the benzaldehyde ring is complicated by competing para/ortho substitution. Directed ortho-metalation (DoM) using directing groups (e.g., amides) improves selectivity but introduces additional synthetic steps.

Stability of Aldehyde Functionality

The aldehyde group is prone to oxidation or nucleophilic attack during coupling or cyclization. Protective strategies (e.g., acetal formation) are rarely employed in disclosed methods, suggesting optimized conditions mitigate this issue .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid.

    Reduction: 3-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound can be used in the development of new materials with unique electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The fluoro and pyrazole groups can enhance binding affinity and selectivity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are structurally related to 3-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Differences
3-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde C₁₀H₇FN₂O 190.17 F at C3, pyrazole at C4 (no methyl) Lack of methyl group on pyrazole
2-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzaldehyde C₁₁H₁₀FN₂O 200.21 F at C2, pyrazole at C6 Fluorine and pyrazole positions swapped
3-Fluoro-4-[(4-ethylpiperazino)methyl]benzaldehyde C₁₄H₁₈FN₂O 265.31 Piperazino-methyl group at C4 Replaces pyrazole with piperazine

Electronic and Steric Effects

  • Methyl Group Impact : The 1-methyl group on the pyrazole nitrogen in the target compound increases steric bulk compared to 3-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde. This may reduce rotational freedom and influence binding in biological systems or crystallization behavior .
  • Fluorine Position : The 3-fluoro substitution in the target compound versus 2-fluoro in its positional isomer () alters electron-withdrawing effects. The meta-fluorine may stabilize the aldehyde group via resonance, whereas ortho-fluorine could induce steric clashes with adjacent substituents.

Q & A

Q. What are the recommended synthetic routes for 3-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde, and how can reaction conditions be optimized?

The synthesis typically involves Suzuki-Miyaura cross-coupling between 4-bromo-3-fluorobenzaldehyde and 1-methyl-4-(pinacolboronate)pyrazole. Key parameters include catalyst selection (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), and solvent (toluene/water mix). Purification via column chromatography with ethyl acetate/hexane gradients is common. Optimization should focus on reducing side products (e.g., dehalogenation) by controlling temperature (80–100°C) and reaction time (12–24 hrs) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms substituent positions, with aldehydic protons at δ ~10.1 ppm and pyrazole ring protons at δ 7.5–8.3 ppm.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₁H₁₀FN₂O; theoretical 204.07 g/mol).
  • X-ray Crystallography : SHELXL (for refinement) and ORTEP-3 (for visualization) resolve crystal packing and hydrogen-bonding networks. Anisotropic displacement parameters refine thermal motion accuracy .

Q. How does the fluorine substituent influence the compound’s electronic properties and reactivity?

The fluorine atom at the 3-position induces electron-withdrawing effects, polarizing the benzaldehyde moiety and enhancing electrophilicity. This impacts nucleophilic addition reactions (e.g., hydrazone formation) and stabilizes intermediates in cross-coupling reactions. Computational studies (DFT) can quantify Fukui indices to predict reactive sites .

Q. What strategies improve solubility and stability for in vitro assays?

Solubility in polar solvents (e.g., DMSO) is moderate due to the hydrophobic pyrazole ring. Co-solvents (PEG-400) or cyclodextrin encapsulation enhance aqueous solubility. Stability studies (HPLC monitoring) under varying pH (4–9) and temperatures (4–37°C) recommend storage at –20°C in inert atmospheres to prevent aldehyde oxidation .

Q. How can computational modeling predict this compound’s supramolecular interactions?

Molecular docking (AutoDock Vina) and Hirshfeld surface analysis (CrystalExplorer) model interactions with biological targets (e.g., enzymes) or crystal packing. Electrostatic potential maps highlight regions for π-π stacking (pyrazole-benzaldehyde) and hydrogen bonding (aldehyde O with water) .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

Discrepancies in NMR-derived conformers vs. X-ray structures may arise from dynamic effects in solution. Variable-temperature NMR or NOESY can detect rotational barriers (e.g., pyrazole ring flipping). For crystallographic ambiguities, twin refinement (SHELXL) and disorder modeling resolve overlapping electron densities .

Q. What experimental designs are effective for evaluating antimicrobial activity of derivatives?

Derivatives (e.g., hydrazones) are screened against Gram-positive/negative bacteria via microbroth dilution (MIC assays). Controls include ciprofloxacin and DMSO blanks. Synergistic effects are tested with β-lactam antibiotics. LC-MS monitors metabolic stability in bacterial lysates .

Q. How does regioselectivity in electrophilic substitution reactions vary with substituents?

Electrophilic attacks (e.g., nitration) favor the para position to the electron-withdrawing fluorine. Competition between pyrazole (electron-rich) and benzaldehyde (electron-deficient) moieties is studied via Hammett plots. Kinetic isotopic effects (²H/¹H) differentiate mechanistic pathways .

Q. What mechanistic insights explain the compound’s role in catalytic oxidation reactions?

In styrene epoxidation (using Ce-MOF catalysts), the aldehyde group may stabilize peroxo intermediates. In situ FTIR and EPR track radical formation. Competitive pathways (epoxide vs. benzaldehyde byproducts) are quantified via GC-MS with isotopically labeled substrates .

Q. How do electronic effects modulate binding affinity in kinase inhibition studies?

Pyrazole-fluorobenzaldehyde hybrids act as ATP-competitive kinase inhibitors. Molecular dynamics (MD) simulations (AMBER) correlate fluorine’s electronegativity with hydrogen-bond strength to backbone amides (e.g., in EGFR). Free-energy perturbation (FEP) calculations optimize substituent placement .

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